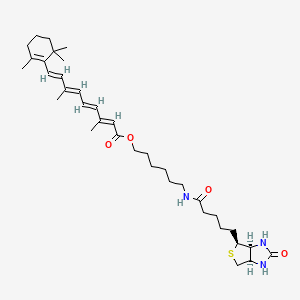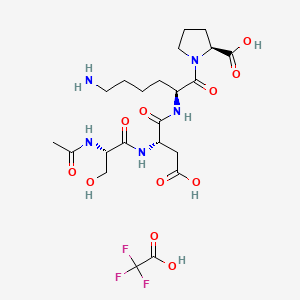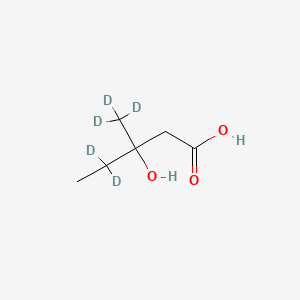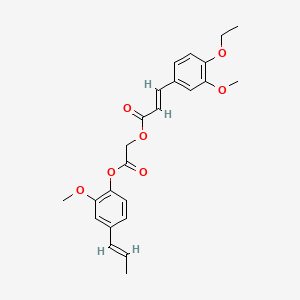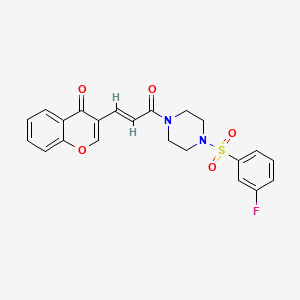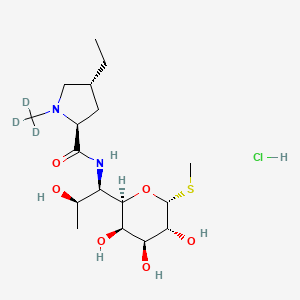
Lincomycin B-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lincomycin B-d3 (hydrochloride) is a derivative of lincomycin, a lincosamide antibiotic that is primarily used to treat serious bacterial infections. Lincomycin was first isolated from the soil bacterium Streptomyces lincolnensis. It is particularly effective against Gram-positive bacteria and is often used when patients are allergic to penicillin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lincomycin B-d3 (hydrochloride) is synthesized through a series of chemical reactions starting from lincomycin. The synthesis involves the incorporation of deuterium atoms into the lincomycin molecule. The reaction conditions typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of lincomycin B-d3 (hydrochloride) involves fermentation processes using Streptomyces lincolnensis. The fermentation broth is then subjected to various purification steps, including extraction, crystallization, and chromatography, to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Lincomycin B-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction.
Applications De Recherche Scientifique
Lincomycin B-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of lincomycin in various samples.
Biology: Employed in studies investigating the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lincomycin.
Mécanisme D'action
Lincomycin B-d3 (hydrochloride) exerts its effects by binding to the 23S rRNA of the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the translocation of peptidyl-tRNA from the A-site to the P-site, thereby blocking the elongation of the peptide chain. The molecular targets involved include the ribosomal RNA and various ribosomal proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clindamycin: A semisynthetic derivative of lincomycin with a similar mechanism of action but higher efficacy.
Erythromycin: A macrolide antibiotic with a similar antibacterial spectrum but different chemical structure.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and longer half-life.
Uniqueness
Lincomycin B-d3 (hydrochloride) is unique due to its isotopic labeling with deuterium, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry, allowing for precise tracking of the compound in biological systems .
Propriétés
Formule moléculaire |
C17H33ClN2O6S |
|---|---|
Poids moléculaire |
432.0 g/mol |
Nom IUPAC |
(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1/i3D3; |
Clé InChI |
MGUWHIXJDICIPX-JZABXHAKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O)CC.Cl |
SMILES canonique |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



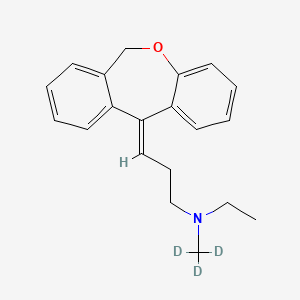


![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)

